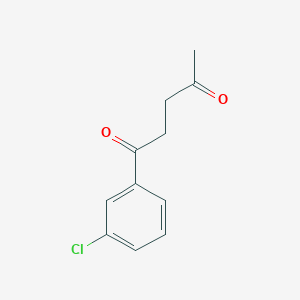![molecular formula C9H22N3+ B12526557 (Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium CAS No. 805247-51-2](/img/structure/B12526557.png)
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium is a complex organic compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, characterized by the presence of multiple dimethylamino groups, makes it a valuable reagent in synthetic chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium typically involves the reaction of dimethylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low temperature.
Substitution: Various nucleophiles (e.g., halides, amines); reaction conditionsorganic solvent, elevated temperature.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another quaternary ammonium compound with similar structural features and applications.
Dimethylaminoisopropanol: A related compound used in organic synthesis and pharmaceutical formulations.
Uniqueness
(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium is unique due to its specific arrangement of dimethylamino groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
805247-51-2 |
|---|---|
Molecular Formula |
C9H22N3+ |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
[dimethylamino-[methyl(propan-2-yl)amino]methylidene]-dimethylazanium |
InChI |
InChI=1S/C9H22N3/c1-8(2)12(7)9(10(3)4)11(5)6/h8H,1-7H3/q+1 |
InChI Key |
DQABTMZGGHSAOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=[N+](C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)

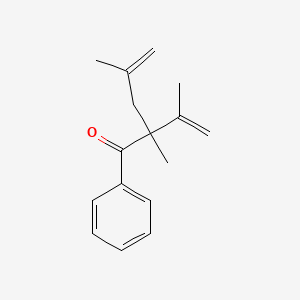
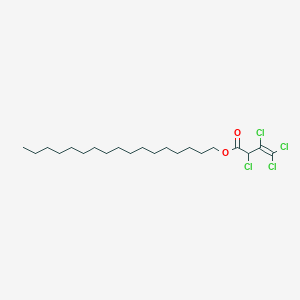
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
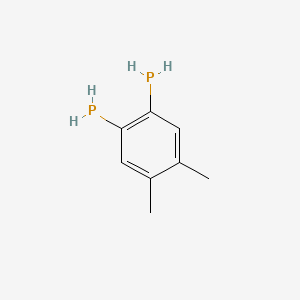
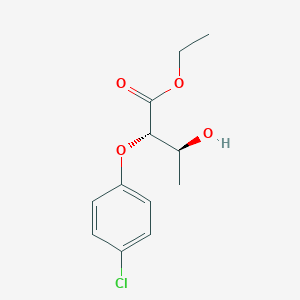
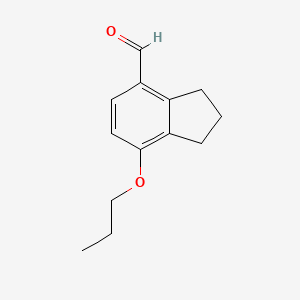
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
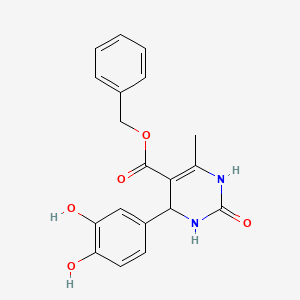
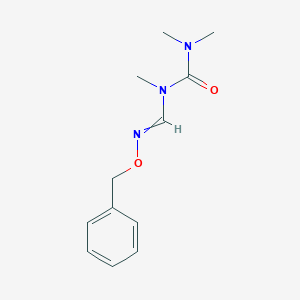
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
